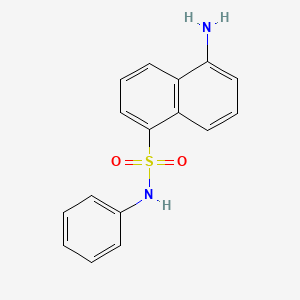

5-Amino-N-phenylnaphthalene-1-sulfonamide

Description

Overview of the Sulfonamide Class: Chemical Diversity and Pharmaceutical Significance

Sulfonamides are a class of synthetic compounds characterized by the presence of a sulfonamide functional group, -S(=O)₂-NR₂. mdpi.com Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing molecules, often called "sulfa drugs," have become a cornerstone of medicinal chemistry. nih.gov They were the first class of effective systemic antimicrobial agents and their introduction marked a revolutionary turning point in medicine. nih.gov

The pharmaceutical significance of sulfonamides is exceptionally broad, extending far beyond their original antibacterial applications. The versatility of the sulfonamide scaffold has allowed for the development of drugs with a wide array of therapeutic uses. researchgate.net This chemical diversity includes:

Antimicrobial Agents: Still used for various bacterial infections. nih.gov

Anticancer Agents: Compounds like indisulam (B1684377) have shown activity against tumors. nih.gov

Diuretics: Thiazide diuretics, containing a sulfonamide group, are widely used to treat hypertension.

Anticonvulsants: Certain sulfonamides are used in the management of epilepsy.

Antiviral Agents: Including inhibitors of HIV protease. mdpi.com

Enzyme Inhibitors: Notably, they are potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma. nih.gov

This wide range of biological activities stems from the ability of the sulfonamide group to act as a bioisostere for other functional groups, like carboxylic acids, and its capacity to form key hydrogen bonds with biological targets. mdpi.com The ongoing research into new sulfonamide derivatives highlights their enduring importance in the quest for novel therapeutic agents. nih.govnih.gov

Structural Features and Chemical Reactivity of Naphthalene-1-sulfonamide (B86908) Scaffolds

The naphthalene-1-sulfonamide scaffold is a structural motif where a sulfonamide group is attached to the C1 position of a naphthalene (B1677914) ring system. Naphthalene itself is a bicyclic aromatic hydrocarbon that provides a rigid, planar, and lipophilic core, which is a common feature in many biologically active molecules. researchgate.net This scaffold is a versatile platform in medicinal chemistry due to several key features:

Structural Rigidity: The fused ring system of naphthalene provides a well-defined three-dimensional structure, which can be advantageous for specific binding to protein targets.

Sites for Functionalization: The naphthalene ring possesses multiple positions that can be substituted to modulate the molecule's physicochemical properties (like solubility and lipophilicity) and its biological activity. Structure-activity relationship (SAR) studies often involve creating libraries of derivatives with different substituents on the naphthalene core. nih.govnih.gov

Chemical Reactivity: The naphthalene ring can undergo electrophilic substitution reactions. The presence of the deactivating sulfonamide group directs further substitutions to specific positions, primarily on the unsubstituted ring. For instance, monosulfonation of 1-substituted naphthalenes often occurs at the 5- and 8-positions. dyestuffintermediates.com The amino group, as seen in the title compound, can also be readily modified, for example, through acylation or alkylation, to explore its impact on activity.

Derivatives of the naphthalene-1-sulfonamide scaffold have been investigated as potent and selective inhibitors of various enzymes, such as fatty acid binding protein 4 (FABP4), which is a target for diabetes and atherosclerosis. researchgate.net

Historical and Contemporary Relevance of Sulfonamide Research in Drug Discovery

The history of sulfonamides in medicine began with the Nobel Prize-winning work of Gerhard Domagk, who in 1932, discovered the antibacterial efficacy of Prontosil, a sulfonamide-containing dye. nih.gov It was later found that Prontosil was a prodrug, being metabolized in the body to the active agent, sulfanilamide. This discovery ushered in the era of chemotherapy and saved countless lives before the widespread availability of penicillin.

In the decades that followed, thousands of sulfonamide derivatives were synthesized to improve efficacy and reduce toxicity, leading to a wide range of antibacterial drugs. While the rise of antibiotics and bacterial resistance led to a decline in their use for systemic infections, sulfonamide research has seen a significant resurgence.

Contemporary research focuses on the vast therapeutic potential of sulfonamides beyond their antibacterial role. Their simple structure and synthetic accessibility make them attractive scaffolds in modern drug discovery. researchgate.net Current investigations explore their utility as:

Anticancer agents nih.gov

Anti-inflammatory drugs

Antiviral compounds mdpi.com

Antiparasitic agents

Inhibitors of specific enzymes for a variety of diseases nih.gov

The ability to create large, diverse libraries of sulfonamide derivatives for high-throughput screening ensures their continued relevance in identifying new lead compounds for complex diseases. researchgate.net

Rationale for Focused Investigation on 5-Amino-N-phenylnaphthalene-1-sulfonamide

While extensive research on the broad sulfonamide class is well-documented, a focused investigation into this compound is driven by the unique combination of its structural components. The rationale for its study is based on the following points:

Proven Bioactive Scaffolds: The molecule is a hybrid of the naphthalene-sulfonamide core and an aniline (B41778) moiety, both of which are prevalent in numerous pharmacologically active compounds. Naphthalene sulfonamides have been identified as potent enzyme inhibitors, and the aniline group is a common feature in many kinase inhibitors. researchgate.net

Strategic Placement of the Amino Group: The amino group at the C5 position of the naphthalene ring is a key feature. This primary amine serves as a crucial handle for synthetic modification, allowing for the creation of a diverse library of derivatives. It can be acylated, alkylated, or used in coupling reactions to explore structure-activity relationships systematically. nih.gov

Potential as a Fluorescent Probe or Dye Intermediate: Aminonaphthalenesulfonic acids are well-known precursors in the synthesis of azo dyes and fluorescent probes. dyestuffintermediates.comfishersci.ca The specific electronic properties conferred by the N-phenylsulfonamide group could lead to novel photophysical characteristics, making it a candidate for applications in materials science or as a biological imaging agent.

Exploring New Chemical Space: The specific arrangement of the phenyl, amino, and sulfonamide groups around the naphthalene core represents a distinct chemical entity. Synthesizing and characterizing such novel compounds is fundamental to drug discovery, as it expands the library of molecules available for screening against a wide range of biological targets.

Scope and Objectives of Academic Research into this compound

Academic research into a specific, relatively unexplored compound like this compound would typically follow a multi-stage approach with clear objectives.

Synthesis and Characterization:

Objective 1: To develop and optimize a robust synthetic pathway to produce this compound with good yield and purity. This could start from commercially available materials like 5-aminonaphthalene-1-sulfonic acid. fishersci.cathermofisher.com

Objective 2: To fully characterize the compound using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its molecular structure.

Physicochemical and Biological Profiling:

Objective 3: To determine its key physicochemical properties, such as solubility, stability, and lipophilicity (logP), which are critical for assessing its drug-like potential.

Objective 4: To perform broad biological screening to identify any potential therapeutic activity. This would involve testing the compound in a variety of in vitro assays, such as anticancer (against cell lines like MCF-7), antimicrobial, and enzyme inhibition assays (e.g., against carbonic anhydrase or kinases). nih.gov

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies:

Objective 5: To use the parent compound as a scaffold to synthesize a focused library of new analogues. Modifications would target the amino group and the N-phenyl ring to understand which structural features are critical for any observed biological activity. nih.gov

Objective 6: To systematically evaluate these new derivatives to establish a clear SAR, providing insights for the rational design of more potent and selective compounds. nih.gov

Data Tables

Physicochemical Properties of Related Naphthalene Sulfonamide Compounds

| Property | Value (for related compounds) | Compound |

| Molecular Formula | C₁₀H₉NO₃S | 5-Aminonaphthalene-1-sulfonic acid dyestuffintermediates.com |

| Molecular Weight | 223.25 g/mol | 5-Aminonaphthalene-1-sulfonic acid dyestuffintermediates.com |

| Molecular Formula | C₁₁H₁₂N₂O₂S | 5-Amino-N-methylnaphthalene-1-sulfonamide matrix-fine-chemicals.com |

| Molecular Weight | 236.29 g/mol | 5-Amino-N-methylnaphthalene-1-sulfonamide matrix-fine-chemicals.com |

| Molecular Formula | C₁₀H₁₁ClN₂O₂S | 5-Amino-1-naphthalenesulfonamide Hydrochloride cymitquimica.com |

| Molecular Weight | 258.72 g/mol | 5-Amino-1-naphthalenesulfonamide Hydrochloride cymitquimica.com |

Note: Data for the specific title compound is not publicly available and is inferred from closely related structures.

Structure

3D Structure

Properties

CAS No. |

648898-99-1 |

|---|---|

Molecular Formula |

C16H14N2O2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-amino-N-phenylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C16H14N2O2S/c17-15-10-4-9-14-13(15)8-5-11-16(14)21(19,20)18-12-6-2-1-3-7-12/h1-11,18H,17H2 |

InChI Key |

MBRYOBDLKPJWCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 5 Amino N Phenylnaphthalene 1 Sulfonamide and Analogues

Classical and Established Sulfonamide Synthesis Pathways

Traditional methods for forming the sulfonamide bond are well-documented and widely practiced in organic synthesis. These typically involve the reaction of a sulfonyl chloride with an amine or the use of sulfonic acids as starting materials. cbijournal.com

Coupling Reactions of Sulfonyl Chlorides with Amine Derivatives

The most common and direct route to sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comlibretexts.org This reaction, known as sulfonylation, is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com For the synthesis of 5-Amino-N-phenylnaphthalene-1-sulfonamide, this would involve coupling 5-aminonaphthalene-1-sulfonyl chloride with aniline (B41778).

A highly relevant analogue and model for this reaction is Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). wikipedia.org Dansyl chloride readily reacts with primary and secondary amines, including aliphatic and aromatic ones like aniline, to form stable and highly fluorescent sulfonamide adducts. wikipedia.orgnih.govtargetmol.com This reaction is robust and has been extensively used for the modification and analysis of amino acids and proteins. targetmol.comnih.gov The reaction between Dansyl chloride and aniline in acetonitrile (B52724) is a known process that can be accelerated under specific conditions, such as in microdroplets generated by paper spray ionization mass spectrometry. nih.govresearchgate.net

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the S-N bond and elimination of a chloride ion. libretexts.org

Table 1: Examples of Bases Used in Sulfonylation Reactions

| Base | Role | Reference |

|---|---|---|

| Pyridine | Acid scavenger | cbijournal.com |

| Triethylamine (TEA) | Acid scavenger | cbijournal.com |

| Sodium Carbonate | Base in aqueous media | cbijournal.com |

Synthesis from Sulfonic Acids or Their Salts

While sulfonyl chlorides are common, they can be sensitive to moisture and challenging to handle. acs.org An alternative approach is the direct synthesis of sulfonamides from the more stable sulfonic acids or their salts. acs.orgnih.gov This transformation requires an activating agent to convert the sulfonic acid into a more reactive intermediate, which can then couple with an amine. nih.govtandfonline.com

Several reagents have been developed for this purpose:

Triphenylphosphine ditriflate: This reagent facilitates the direct coupling of sulfonic acid salts with amines to generate sulfonamides. acs.orgnih.gov

Cyanuric chloride (TCT): In the presence of a base like triethylamine, TCT can activate sulfonic acids, enabling their conversion to sulfonamides in a one-pot procedure at room temperature. tandfonline.comorganic-chemistry.org This method is efficient for a wide range of amines. tandfonline.com

Copper-catalyzed decarboxylative halosulfonylation: A modern strategy allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides in a one-pot reaction that is followed by amination. princeton.eduacs.org This process avoids the need to pre-functionalize the starting materials. princeton.eduacs.org

These methods provide a more direct route from readily available sulfonic acids, avoiding the isolation of the sulfonyl chloride intermediate. acs.orgorganic-chemistry.orgacs.org

Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides Followed by Amination

Another established pathway begins with thiol derivatives (R-SH), which are oxidized to form sulfonyl chlorides (R-SO2Cl) in situ. organic-chemistry.orgorganic-chemistry.org The resulting sulfonyl chloride is then immediately reacted with an amine in a one-pot synthesis to yield the desired sulfonamide. organic-chemistry.orgtandfonline.com This approach is advantageous as it starts from often readily available thiols. whiterose.ac.uk

Various oxidizing systems have been developed for this oxidative chlorination:

Hydrogen Peroxide (H₂O₂)/Thionyl Chloride (SOCl₂): This combination is a highly reactive system for the direct and rapid conversion of aromatic and aliphatic thiols to sulfonyl chlorides, which then form sulfonamides upon reaction with amines in excellent yields. organic-chemistry.orgresearchgate.netacs.org

Trichloroisocyanuric Acid (TCCA): In the presence of a phase-transfer catalyst like benzyltrimethylammonium (B79724) chloride, TCCA can be used to oxidize thiols to sulfonyl chlorides, which are then coupled with amines. tandfonline.comtandfonline.com

N-Chlorosuccinimide (NCS): NCS, in combination with a chloride source, can effectively oxidize thiols to sulfonyl chlorides. organic-chemistry.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This reagent provides a mild and efficient method for the oxidative chlorination of various sulfur compounds, including thiols and disulfides, to produce arenesulfonyl chlorides. lookchem.com

These one-pot procedures are generally mild and efficient, offering a practical alternative to methods that rely on pre-synthesized sulfonyl chlorides. organic-chemistry.orgtandfonline.com An environmentally benign alternative involves the electrochemical oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants. whiterose.ac.uk

Advanced and Green Synthetic Strategies for Sulfonamide Formation

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for sulfonamide synthesis. These strategies often involve microwave assistance or metal catalysis to reduce reaction times, energy consumption, and waste generation. oatext.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com The application of microwave irradiation to sulfonamide synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.orgresearchgate.netnih.gov

A notable green protocol involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation. organic-chemistry.orgacs.org In this method, the sulfonic acid is activated with 2,4,6-trichloro- organic-chemistry.orgorganic-chemistry.orgresearchgate.net-triazine (TCT). The subsequent reaction with an amine is completed in minutes under microwave heating at moderate temperatures (50-80 °C), offering high yields and purity. organic-chemistry.orgresearchgate.net This approach is praised for its operational simplicity, broad substrate scope, and good functional group tolerance. organic-chemistry.orgacs.org Another microwave-assisted method involves the copper-catalyzed coupling of sodium sulfinates and amines in an aqueous medium, further enhancing the green credentials of the synthesis. tandfonline.com

Metal-Catalyzed Sulfonylation Reactions

Transition-metal catalysis offers mild and efficient pathways for forming C-S and S-N bonds, crucial for sulfonamide synthesis. researchgate.netnih.govresearchgate.net These methods often exhibit high functional group tolerance and can overcome the limitations of traditional procedures, such as the need for harsh conditions or strong bases. organic-chemistry.org

Indium-Catalyzed Approaches: Indium metal has been identified as a facile and efficient catalyst for the sulfonylation of amines with sulfonyl chlorides. organic-chemistry.orgelsevierpure.com The reaction proceeds under mild, base-free conditions, typically at room temperature in acetonitrile. organic-chemistry.org This method is effective for a wide range of substrates, including less nucleophilic and sterically hindered anilines. organic-chemistry.orgelsevierpure.com The indium catalyst is air-stable, non-toxic, and can be recycled multiple times without a significant loss of activity, making it a practical and scalable option. organic-chemistry.org Indium has also been shown to catalyze other reactions like the allylation of sulfonimines and the N-formylation of amines. acs.orgorganic-chemistry.org

Other Metal-Catalyzed Methods:

Copper-Catalysis: Copper catalysts are used in various sulfonamide syntheses, including the coupling of aryl boronic acids with amines and a sulfur dioxide source, and the reaction of sodium sulfinates with amines. tandfonline.comnih.gov

Iron-Catalysis: Fe3O4 nanoparticles have been used as a magnetically separable and reusable catalyst for the sulfonylation of amines. cbijournal.com

These metal-catalyzed reactions represent a significant advancement, providing milder and more general routes to a diverse array of sulfonamides. researchgate.netorganic-chemistry.org

Lewis Acid Activation in Sulfonamide Synthesis (e.g., Calcium Triflimide)acs.org

The synthesis of sulfonamides, a critical class of compounds in medicinal and materials chemistry, has traditionally relied on the reaction of sulfonyl chlorides with amines. However, the inherent instability and handling difficulties of many sulfonyl chlorides have driven research towards more stable precursors like sulfonyl fluorides. The reduced reactivity of the sulfur-fluorine bond necessitates catalytic activation to achieve efficient sulfonamide formation. acs.orgorganic-chemistry.org

Recent advancements have identified Lewis acids as effective catalysts for activating sulfonyl fluorides toward nucleophilic attack by amines. claremont.edu Among these, calcium bis(trifluoromethanesulfonyl)imide, commonly known as calcium triflimide [Ca(NTf₂)₂], has emerged as a particularly effective and versatile Lewis acid for this transformation. nih.govclaremont.edu This method facilitates the coupling of a wide array of sterically and electronically diverse sulfonyl fluorides and amines in good to excellent yields under mild reaction conditions. acs.orgclaremont.edu

The proposed mechanism involves the coordination of the Lewis acid to the oxygen or fluorine atoms of the sulfonyl fluoride (B91410). This interaction increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic addition from an amine. claremont.edu A systematic screening of various Lewis acids revealed that divalent cations, especially calcium (Ca²⁺) and barium (Ba²⁺), paired with the triflimide anion (NTf₂⁻), are superior catalysts for this process. organic-chemistry.orgclaremont.edu The triflimide salts generally exhibit better solubility in organic solvents compared to other Lewis acids, which contributes to their effectiveness. claremont.edunih.gov

The choice of solvent also plays a crucial role, with sterically hindered alcohols like tert-amyl alcohol often providing the highest yields. organic-chemistry.orgclaremont.edu The development of this calcium triflimide-mediated methodology represents a significant step forward, offering a single set of reaction conditions applicable to a broad scope of substrates, thereby streamlining the synthesis of complex sulfonamides. nih.gov While this method has been demonstrated for a wide variety of aromatic sulfonamides, its principles are directly applicable to the synthesis of specific structures like this compound from the corresponding 5-aminonaphthalene-1-sulfonyl fluoride and aniline.

Optimization of Reaction Conditions and Yields for this compound Synthesis

While specific optimization studies for the synthesis of this compound are not extensively detailed in the public literature, the optimal conditions can be inferred from research on analogous N-arylsulfonamide syntheses. The optimization of these reactions typically involves a systematic evaluation of catalysts, solvents, temperature, and stoichiometry.

Using the synthesis of N-phenylbenzenesulfonamide (a structural analogue) via Lewis acid catalysis as a model, key optimization parameters have been identified. acs.orgclaremont.edu A critical factor is the choice of the Lewis acid catalyst.

Table 1: Effect of Lewis Acid on the Yield of N-phenylbenzenesulfonamide Reaction Conditions: Benzenesulfonyl fluoride (1 equiv), aniline (2 equiv), Lewis acid (1 equiv), t-amylOH, 60 °C, 24 h. Data sourced from studies by Ball, et al. acs.orgclaremont.edu

| Entry | Lewis Acid | Yield (%) |

| 1 | Ba(NTf₂)₂ | 95 |

| 2 | Ca(NTf₂)₂ | 94 |

| 3 | Mg(NTf₂)₂ | 88 |

| 4 | LiNTf₂ | 52 |

| 5 | Sc(OTf)₃ | 43 |

| 6 | HNTf₂ | 3 |

| 7 | None | <1 |

As shown in the table, the divalent triflimide salts of barium and calcium provide significantly higher yields compared to monovalent or other types of Lewis acids. claremont.edu Calcium triflimide is often preferred due to its lower cost and better solubility profile. claremont.edu

Solvent selection is another crucial parameter. A screen of various solvents demonstrated that sterically congested alcohols afford the best results.

Table 2: Influence of Solvent on Ca(NTf₂)₂-Mediated Sulfonamide Synthesis Reaction Conditions: Benzenesulfonyl fluoride (1 equiv), aniline (2 equiv), Ca(NTf₂)₂ (1 equiv), Solvent, 60 °C, 24 h. Data sourced from studies by Ball, et al. claremont.edu

| Entry | Solvent | Yield (%) |

| 1 | tert-Amyl alcohol | 94 |

| 2 | tert-Butanol | 86 |

| 3 | Isopropanol | 81 |

| 4 | Water | 35 |

| 5 | Toluene | 15 |

The data indicates that tert-amyl alcohol is the optimal solvent for this transformation. claremont.edu Attempts to reduce the equivalents of the Lewis acid or the amine component generally lead to incomplete consumption of the starting sulfonyl fluoride, indicating that a stoichiometric amount of the catalyst and an excess of the amine are preferable for driving the reaction to completion. acs.org Therefore, for the optimized synthesis of this compound, a reaction setup employing 5-aminonaphthalene-1-sulfonyl fluoride with excess aniline in tert-amyl alcohol, catalyzed by calcium triflimide at elevated temperatures (e.g., 60 °C), would be the recommended starting point.

Derivatization Strategies for N-Phenyl and Naphthalene (B1677914) Moieties in Related Sulfonamides

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. Derivatization can be targeted at the N-phenyl ring, the naphthalene core, or the primary amino group.

Derivatization of the N-Phenyl Moiety: The N-phenyl group can be functionalized through electrophilic aromatic substitution reactions. The directing effect of the sulfonamide group (-NHSO₂R), which is generally deactivating and ortho-, para-directing, will influence the position of substitution. Standard reactions such as halogenation (using reagents like N-bromosuccinimide), nitration (using nitric acid and sulfuric acid), and Friedel-Crafts acylation or alkylation can introduce various substituents onto the phenyl ring, primarily at the para position due to steric hindrance at the ortho positions.

Derivatization of the Naphthalene Moiety: The naphthalene ring system is also amenable to electrophilic substitution. The positions of substitution are governed by the strong activating and ortho-, para-directing effects of the C5-amino group and the deactivating, meta-directing effect of the C1-sulfonamide group. This interplay allows for selective functionalization of the naphthalene core.

A key strategy for derivatizing the naphthalene ring involves the C5-amino group. This primary amine is a versatile handle for a wide range of chemical transformations:

Acylation: Reaction with acid chlorides or anhydrides can form a variety of amides.

Alkylation: The amino group can be mono- or di-alkylated using alkyl halides.

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and HCl) converts the primary amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be subsequently replaced by a wide range of functional groups through Sandmeyer or related reactions, including:

Halogens (-F, -Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

Azido (-N₃)

Spectroscopic and Structural Elucidation of 5 Amino N Phenylnaphthalene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity of atoms within the 5-Amino-N-phenylnaphthalene-1-sulfonamide molecule can be elucidated.

While specific experimental spectra for this compound are not widely published, predictions based on Density Functional Theory (DFT) calculations and analysis of analogous structures provide a reliable framework for spectral assignment. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenyl rings, as well as the protons of the amine (NH₂) and sulfonamide (NH) groups.

The aromatic region (typically δ 6.5-8.5 ppm) would be complex due to the coupling between adjacent protons on both the naphthalene and phenyl systems. researchgate.net The protons on the naphthalene ring will show a characteristic set of doublets and triplets, with their exact chemical shifts influenced by the positions of the amino and sulfonamide substituents. The five protons of the N-phenyl group would likely appear as a set of multiplets.

The protons of the primary amine group (-NH₂) are anticipated to produce a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. rsc.org Similarly, the sulfonamide proton (-SO₂NH-) is expected to appear as a singlet at a downfield chemical shift, typically between δ 8.7 and 10.2 ppm for related sulfonamides. rsc.orgripublication.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |

| Aromatic H (Naphthalene) | 6.8 - 8.2 | m |

| Aromatic H (Phenyl) | 7.0 - 7.5 | m |

| -NH₂ | 4.0 - 6.0 | br s |

| -SO₂NH- | 8.7 - 10.2 | s |

Note: This is a predicted data table based on typical values for similar functional groups and structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, a total of 16 distinct signals are expected in the aromatic region (typically δ 110-150 ppm), corresponding to the ten carbons of the naphthalene core and the six carbons of the phenyl ring.

The carbon atoms directly attached to the nitrogen and sulfur atoms will be significantly influenced by the electronegativity of these heteroatoms. Specifically, the carbon atom of the naphthalene ring bearing the amino group (C5) would be shielded, appearing at a relatively upfield chemical shift, while the carbon attached to the sulfonamide group (C1) would be deshielded. The carbons of the phenyl ring will also show distinct shifts based on their proximity to the sulfonamide nitrogen.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| Aromatic C (Naphthalene & Phenyl) | 110 - 150 |

Note: This is a predicted data table. The exact assignment of each carbon requires further 2D NMR analysis. The accuracy of predicted ¹³C NMR shifts using DFT calculations is generally high. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the naphthalene and phenyl rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to validate its molecular formula, C₁₆H₁₄N₂O₂S.

The calculated monoisotopic mass for C₁₆H₁₄N₂O₂S is 298.0776 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this value would provide strong evidence for the proposed molecular formula.

The fragmentation pattern observed in the mass spectrum would be characteristic of the sulfonamide structure. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds. Expected fragments would include ions corresponding to the loss of the phenylamino (B1219803) group, the sulfonyl group, and cleavage of the naphthalene ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands for the amine, sulfonamide, and aromatic moieties.

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. The sulfonamide N-H stretch typically appears as a single, sharp band around 3250 cm⁻¹. ripublication.com

S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are typically observed in the ranges of 1310-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). rsc.org

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. udel.edu

S-N Stretching: The stretching vibration of the S-N bond in sulfonamides is typically found in the 900-930 cm⁻¹ region. rsc.org

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Sulfonamide (-SO₂NH-) | N-H Stretch | ~3250 |

| Sulfonamide (-SO₂NH-) | S=O Asymmetric Stretch | 1310 - 1350 |

| Sulfonamide (-SO₂NH-) | S=O Symmetric Stretch | 1140 - 1160 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Sulfonamide | S-N Stretch | 900 - 930 |

Note: This is a generalized data table. The exact peak positions can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structural Determination of Related Naphthalene-1-sulfonamides

While a crystal structure for this compound itself is not available in the public domain, analysis of related N-phenylsulfonamide structures provides valuable insight into the expected solid-state conformation.

X-ray crystallography studies on aromatic sulfonamides reveal that the sulfonamide group generally adopts a tetrahedral geometry around the sulfur atom. researchgate.net The conformation of N-phenylsulfonamides is often characterized by a synclinal arrangement, with the aromatic rings twisted relative to each other. researchgate.net

In the solid state, the supramolecular architecture is typically dominated by hydrogen bonding interactions. The sulfonamide N-H and the primary amine N-H protons can act as hydrogen bond donors, while the sulfonyl oxygens and the amine nitrogen can act as acceptors. These interactions, along with potential π–π stacking between the aromatic rings, play a crucial role in stabilizing the crystal lattice. researchgate.net The presence of the amino group in the 5-position of the naphthalene ring offers an additional site for hydrogen bonding, which could lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Computational Investigations and Molecular Modeling of 5 Amino N Phenylnaphthalene 1 Sulfonamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as 5-Amino-N-phenylnaphthalene-1-sulfonamide, might interact with a biological receptor.

Prediction of Binding Affinities and Binding Modes with Receptors (e.g., 1AZM)

Molecular docking simulations are employed to predict the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), and the specific conformation (binding mode) a ligand adopts within a receptor's active site. While specific docking studies for this compound with the human carbonic anhydrase II (PDB ID: 1AZM) target are not detailed in available literature, studies on structurally related sulfonamides provide a strong predictive framework. For instance, docking analyses of various dansyl chloride and amine-derived sulfonamides with 1AZM have shown favorable binding affinities, with calculated energies ranging from -6.8 to -8.2 kcal/mol. nih.gov These values suggest a strong and stable interaction with the target protein, often superior to standard inhibitors like acetazolamide. nih.gov

A typical molecular docking study of this compound would involve preparing the 3D structures of both the ligand and the receptor. The docking software then systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding free energy. The results would identify the most energetically favorable binding mode, which is critical for drug design. For example, docking of a sulfonamide derivative bearing a naphthalene (B1677914) moiety into the colchicine-binding site of tubulin yielded an estimated binding energy of -9.6 kcal/mol, indicating a potent interaction. nih.gov

Table 1: Illustrative Binding Affinities of Related Sulfonamides from Docking Studies

| Compound Type | Target Protein | Estimated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted Sulfonamides | Carbonic Anhydrase II (1AZM) | -6.8 to -8.2 | nih.gov |

| Sulfonamide with Naphthalene Moiety | Tubulin (Colchicine Site) | -9.6 | nih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | E. coli DNA gyrase (5MMN) | -6.37 | nih.gov |

| ({4-nitrophenyl}sulfonyl)tryptophan | COVID-19 Main Protease (6LU7) | -6.35 | nih.gov |

Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Binding Site

The stability of a ligand-receptor complex is governed by various non-covalent interactions. For sulfonamides, hydrogen bonds and hydrophobic interactions are paramount. nih.gov

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a key pharmacophore capable of forming crucial hydrogen bonds. The sulfonamide oxygens can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. In studies with carbonic anhydrase, the sulfonamide group typically coordinates directly with the zinc ion in the active site and forms hydrogen bonds with surrounding amino acid residues. nih.gov Similarly, in other targets, the N-H group is often involved in critical hydrogen bonding that anchors the ligand in place. nih.gov

Hydrophobic Interactions: The aromatic rings of this compound—the naphthalene and phenyl groups—are critical for establishing hydrophobic interactions. These rings can fit into hydrophobic pockets within the receptor's active site, interacting with nonpolar amino acid residues like valine, leucine, phenylalanine, and tryptophan. nih.gov Studies on dansylamide, a related naphthalene sulfonamide, binding to carbonic anhydrase II revealed that the naphthyl ring settles into a hydrophobic pocket, making extensive van der Waals contacts with several residues. nih.gov The stacking of these aromatic rings with the side chains of aromatic amino acids (π-π stacking) is a significant stabilizing force.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic properties and structure of a molecule.

Geometry Optimization and Electronic Structure Analysis using Density Functional Theory (DFT)

DFT calculations are used to determine the most stable three-dimensional structure of a molecule (geometry optimization) by finding the lowest energy conformation. For sulfonamide compounds, DFT studies, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to yield structural data that agrees well with experimental X-ray crystallography results. nih.gov

The geometry optimization of this compound would likely show a distorted tetrahedral geometry around the central sulfur atom. Electronic structure analysis involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. For sulfonamides, characteristic vibrational frequencies include the S-N stretching vibration, typically observed around 931-935 cm⁻¹, and the asymmetric and symmetric stretching vibrations of the SO₂ group, which fall in the 1125–1330 cm⁻¹ range. nih.gov These computed frequencies help in the assignment of experimental spectral bands.

NMR Chemical Shifts: The prediction of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is another powerful application of DFT. While environmental and solvent effects can cause discrepancies, especially for N-H protons, the calculated shifts for carbon and most hydrogen atoms in sulfonamide derivatives generally show good agreement with experimental values. nih.gov For a related sulfonamide, the N-H proton of the sulfonamide group was predicted at 4.32 ppm, though experimental values can vary significantly. nih.gov Aromatic protons and carbons are predicted based on their electronic environment, which is influenced by the electron-withdrawing sulfonamide group and the electron-donating amino group.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Related Sulfonamide

| Parameter | Spectroscopic Method | Predicted Value (DFT) | Experimental Value | Reference |

|---|---|---|---|---|

| S-N Stretch | IR Spectroscopy | 847 cm⁻¹ | 931 cm⁻¹ | nih.gov |

| N-H Proton (Sulfonamide) | ¹H NMR | 4.32 ppm | 8.07-8.09 ppm | nih.gov |

| N-H Proton (Indole) | ¹H NMR | 7.87 ppm | 7.74-7.76 ppm | nih.gov |

Note: Discrepancies, especially for N-H protons, can arise from solvent effects and intermolecular hydrogen bonding not fully accounted for in gas-phase calculations.

Pharmacophore Modeling and Virtual Screening for Identifying Potential Biological Targets

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This model then serves as a 3D query for virtual screening of large compound libraries to discover new molecules with the potential for similar activity.

For a compound class like sulfonamides, a pharmacophore model would typically be generated based on a set of known active molecules. nih.gov The resulting model highlights key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com For example, a pharmacophore model for a series of sulfonamide inhibitors might consist of a hydrogen bond acceptor (from a sulfonyl oxygen), a hydrogen bond donor (from the N-H group), and hydrophobic/aromatic features corresponding to the phenyl and naphthalene rings.

Once a statistically robust pharmacophore model for this compound and its analogs is developed, it can be used to screen databases like ZINC, Maybridge, or NCI. This virtual screening process filters vast numbers of compounds, identifying those that match the 3D arrangement of the pharmacophore features. The "hit" compounds are then typically subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and subsequent molecular docking studies to refine the list of potential candidates for experimental testing. nih.gov This approach accelerates the discovery of novel biological targets and lead compounds for drug development. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific molecular dynamics (MD) simulation studies focused on the conformational analysis and ligand stability of This compound are not publicly available at this time. While computational methods are broadly applied to the study of sulfonamide derivatives, dedicated research detailing the dynamic behavior of this particular compound has not been identified.

In general, molecular dynamics simulations are a powerful computational tool used to understand the behavior of molecules over time at an atomic level. For compounds like sulfonamides, these simulations can provide critical insights into their conformational preferences, which are the various three-dimensional shapes a molecule can adopt due to the rotation around its chemical bonds. The conformational flexibility of a molecule is a key determinant of its biological activity, as it governs how well the molecule can fit into and interact with the binding site of a biological target, such as an enzyme or a receptor.

Ligand stability, another crucial aspect investigated through MD simulations, refers to the persistence of the interaction between a ligand (in this case, this compound) and its target protein. By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can assess the strength and duration of the binding. This is often quantified by analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand's position within the binding pocket over the course of the simulation. A stable ligand will typically exhibit minimal deviation, indicating a persistent and favorable binding mode.

While the specific research findings and data tables for this compound are not available, the general principles of applying MD simulations to sulfonamide-containing molecules are well-established. Such studies are instrumental in the rational design of new therapeutic agents by providing a detailed understanding of the molecular interactions that drive biological activity.

Future computational research on this compound would be necessary to generate the specific data required for a detailed analysis of its conformational landscape and ligand stability.

Structure Activity Relationships Sar and Rational Design Principles for 5 Amino N Phenylnaphthalene 1 Sulfonamide Derivatives

Influence of Substituents on the N-Phenyl Moiety on Biological Activities

The N-phenyl moiety of 5-Amino-N-phenylnaphthalene-1-sulfonamide serves as a crucial determinant of biological activity, with substitutions on this ring system profoundly impacting potency and selectivity. Research into related sulfonamide-containing compounds has consistently demonstrated that the nature and position of substituents on the N-phenyl ring can modulate interactions with target proteins.

For instance, in the development of inhibitors for various enzymes, the introduction of specific substituents on the phenyl ring has led to significant enhancements in activity. Studies on analogous structures, such as N-phenylbenzenesulfonamides, have shown that the placement of hydrophobic groups can enhance inhibitory potency. The strategic addition of substituents can lead to favorable interactions with hydrophobic pockets within the active site of a target enzyme. Shifting a hydrophobic group on the phenyl ring, for example, has been shown to dramatically improve the potency of N-phenylindoline-5-sulfonamide derivatives as inhibitors of Acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2).

Furthermore, the electronic properties of the substituents play a critical role. In the context of 4-(phenylamino)quinazolines, which share the N-phenyl feature, the introduction of small, lipophilic, electron-withdrawing groups on the phenyl ring resulted in analogues with enhanced potency as tyrosine kinase inhibitors. jmchemsci.com This suggests that a nuanced balance of steric and electronic factors on the N-phenyl ring is essential for optimizing the biological profile of these compounds.

These findings underscore the principle that the N-phenyl moiety is a key site for optimization, where even minor modifications can lead to substantial changes in biological activity. A systematic exploration of a diverse range of substituents is therefore a cornerstone of the rational design of novel this compound derivatives.

Effects of Substitutions on the Naphthalene (B1677914) Ring System on Efficacy

The naphthalene ring system of this compound provides a rigid and extended aromatic scaffold that is fundamental to its interaction with biological targets. Modifications to this core structure, including the position and nature of the amino group and other potential substituents, are critical determinants of efficacy.

In studies of related naphthalene-sulfonamide derivatives, the naphthalene moiety has been identified as a key contributor to potent biological activity. For example, in a series of sulphonamide derivatives designed as tubulin polymerization inhibitors, the presence of a naphthalen-1-yl group was found to be crucial for potent antiproliferative activity against cancer cell lines. nih.gov This highlights the importance of the specific regioisomer of the naphthalene sulfonamide for biological effect.

Furthermore, research on 1,4-bis(arylsulfonamido)naphthalene derivatives as inhibitors of the Keap1-Nrf2 protein-protein interaction has demonstrated the critical role of the naphthalene core in establishing strong binding interactions. nih.gov The compact structure formed by the naphthalene core and its flanking moieties leads to effective engagement with the binding pockets of the target protein.

The position of the amino group on the naphthalene ring is also a key factor. The "5-amino" designation in the parent compound specifies a particular isomer that will present a unique vector for hydrogen bonding and other interactions compared to other amino-naphthalene sulfonamide isomers. Altering the position of this amino group or introducing other substituents on the naphthalene ring would be expected to significantly alter the binding mode and, consequently, the biological activity of the molecule.

Role of Conformational Flexibility and Molecular Geometry in Biological Recognition

The three-dimensional arrangement of the this compound scaffold, governed by its conformational flexibility and molecular geometry, is a decisive factor in its ability to be recognized by and bind to biological targets. The key rotatable bonds in the molecule are those connecting the naphthalene ring to the sulfonamide sulfur and the sulfonamide nitrogen to the phenyl ring.

The inherent flexibility of the sulfonamide linker allows the molecule to adopt different conformations to fit into various binding sites. However, this flexibility can also be a liability, as a more rigid molecule often has a lower entropic penalty upon binding. Therefore, a key aspect of rational drug design is to pre-organize the molecule into a bioactive conformation. This can be achieved by introducing cyclic constraints or bulky groups that restrict rotation around key bonds.

Crystallographic studies of related sulfonamide-containing ligands bound to their protein targets have provided valuable insights into their bioactive conformations. For instance, the X-ray crystal structure of naphthalene-1-sulfonamide (B86908) derivatives bound to Fatty Acid Binding Protein 4 (FABP4) revealed the precise binding mode and the importance of a network of ordered water molecules in the binding pocket. nih.gov Such detailed structural information is invaluable for understanding the molecular basis of recognition and for designing new derivatives with improved affinity and selectivity.

Design Strategies for Modulating Selectivity and Potency Based on SAR Insights

The structure-activity relationship (SAR) data gathered from the study of this compound and its analogues provides a solid foundation for the rational design of new derivatives with tailored selectivity and enhanced potency. A key strategy involves the synergistic application of modifications to both the N-phenyl moiety and the naphthalene ring system.

One successful approach is molecular hybridization, where the this compound scaffold is combined with other pharmacophoric fragments known to interact with a specific target. This can lead to the development of hybrid molecules with dual or enhanced activity.

Structure-based drug design is another powerful strategy, particularly when high-resolution structural data of the target protein in complex with a ligand is available. By visualizing the binding pocket, medicinal chemists can design modifications to the lead compound that optimize interactions with specific amino acid residues. For example, if a hydrophobic pocket is identified near the N-phenyl ring, substituents with appropriate size and lipophilicity can be introduced to fill this pocket and enhance binding affinity.

To improve properties such as solubility and metabolic stability, which are often challenges with aromatic sulfonamides, various design strategies can be employed. The introduction of polar groups, such as hydroxyl or carboxylate moieties, can increase aqueous solubility. For instance, replacing a hydrophobic phenylamino (B1219803) substituent with a more hydrophilic glycinamide (B1583983) group has been shown to improve water solubility while retaining inhibitory potency in a series of adenosine (B11128) kinase inhibitors. nih.gov

The tables below provide a hypothetical representation of how SAR data for derivatives of this compound might be presented to guide such design strategies.

Table 1: Influence of N-Phenyl Substituents on Biological Activity (Hypothetical Data)

| Compound | Substituent (R) on N-Phenyl Ring | Position | IC50 (nM) |

|---|---|---|---|

| 1a | -H | - | 500 |

| 1b | -Cl | 4 | 150 |

| 1c | -OCH3 | 4 | 200 |

| 1d | -CF3 | 3 | 80 |

| 1e | -NO2 | 4 | 350 |

Table 2: Effects of Naphthalene Ring Substitutions on Efficacy (Hypothetical Data)

| Compound | Substituent (X) on Naphthalene Ring | Position | IC50 (nM) |

|---|---|---|---|

| 2a | -H | - | 500 |

| 2b | -F | 7 | 250 |

| 2c | -OH | 6 | 400 |

| 2d | -NHCOCH3 | 5 | 120 |

| 2e | -SO2NH2 | 7 | 300 |

Future Research Directions and Therapeutic Potential of Naphthalene Sulfonamides

Design and Synthesis of Advanced Analogues with Improved Biological Profiles

The future of naphthalene (B1677914) sulfonamides in drug discovery hinges on the rational design and synthesis of advanced analogues with enhanced potency, selectivity, and pharmacokinetic properties. Current research focuses on extensive structure-activity relationship (SAR) studies to guide the development of next-generation compounds.

One prominent area of research involves modifying the naphthalene core and the sulfonamide substituents to optimize interactions with specific biological targets. For instance, in the development of tubulin polymerization inhibitors, a series of sulfonamide derivatives bearing a naphthalene moiety were synthesized. nih.gov SAR studies revealed that the naphthalen-1-yl group at the sulfonamide was crucial for potent antiproliferative activity. nih.gov Specifically, compound 5c , which incorporates a naphthalen-1-yl moiety, demonstrated potent activity against MCF-7 and A549 cancer cell lines. nih.gov

Similarly, in the pursuit of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a potential target for metabolic diseases, a structure-based design strategy led to the identification of potent naphthalene-1-sulfonamide (B86908) derivatives. nih.govresearchgate.net Researchers found that specific substitutions on the phenyl ring of the scaffold were critical for activity. researchgate.net The metabolic stability of these analogues, such as 16dk and 16do , was also a key consideration in their design, leading to compounds with improved potential for in vivo efficacy. nih.govresearchgate.net

Another strategy involves replacing the naphthalene scaffold itself to overcome potential metabolic liabilities, such as the formation of reactive naphthalene oxide. nih.gov While maintaining the core sulfonamide linkage, researchers have explored alternative cores like isoquinoline (B145761) to improve properties such as aqueous solubility and metabolic degradation profiles. nih.gov The design of antagonists for the human CCR8 receptor also involved extensive SAR studies, leading to the development of naphthalene-sulfonamide derivatives with defined interactions and preliminary pharmacokinetic data. nih.gov

Future efforts will likely continue to leverage computational modeling and X-ray crystallography to refine the design of these analogues, ensuring optimal binding to their targets and favorable drug-like properties. nih.govresearchgate.net

Table 1: Biological Activity of Selected Naphthalene Sulfonamide Analogues

| Compound | Target/Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 5c | MCF-7 (Breast Cancer) | 0.51 ± 0.03 µM | nih.gov |

| Compound 5c | A549 (Lung Cancer) | 0.33 ± 0.01 µM | nih.gov |

| Compound 5c | Tubulin Polymerization | 2.8 µM | nih.gov |

| N-(2'-chlorophenyl)-1-naphthalene sulfonamide | Leishmania tarentolae | 9.5 µM | researchgate.net |

| 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid | Leishmania tarentolae | 7.4 µM | researchgate.net |

Exploration of Novel Pharmacological Targets and Mechanisms of Action

A key direction for future research is the identification of novel pharmacological targets for naphthalene sulfonamides, moving beyond their traditionally known activities. The inherent versatility of the scaffold allows it to interact with a diverse range of proteins, opening up new therapeutic possibilities. ekb.eg

Anticancer Targets:

Tubulin: Microtubules are a well-established target for anticancer drugs. nih.gov Certain naphthalene sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govtandfonline.com Compound 5c , for example, binds to the colchicine-binding site of tubulin, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells. nih.govtandfonline.com This mechanism presents a promising avenue for developing new anticancer agents.

Fatty Acid Binding Protein 4 (FABP4): FABP4 is implicated in metabolic and inflammatory processes, making it a therapeutic target for diabetes and atherosclerosis. nih.govresearchgate.net Naphthalene-1-sulfonamide derivatives have been discovered as novel, potent, and selective inhibitors of FABP4, demonstrating improvement in glucose and lipid metabolism in preclinical models. nih.govresearchgate.net

Protein Kinase C-iota (PKC-ι): This oncogene is overexpressed in numerous cancers. nih.gov Specific inhibitors containing an amino-imidazole carboxamide structure have shown potential, suggesting that related scaffolds could be explored for PKC-ι inhibition. nih.gov

Other Targets:

Chemokine Receptors (CCR8): Naphthalene-derived sulfonamides have been designed and evaluated as antagonists of the human CCR8 receptor, which is involved in inflammatory responses. nih.govamanote.com This line of research could lead to new treatments for immune-related disorders.

Leishmaniasis: Researchers have investigated naphthalene sulfonamides for their efficacy against Leishmania parasites. A structure-activity relationship study identified new compounds with notable in vitro activity against Leishmania tarentolae promastigotes, opening new directions for anti-leishmanial drug development. researchgate.net

Bacterial Enzymes: The classical mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.govyoutube.com Future research could explore derivatives that target other essential bacterial pathways or overcome resistance mechanisms.

The exploration of these and other potential targets will be facilitated by advances in molecular docking, proteomics, and high-throughput screening, allowing for a more systematic discovery of the biological activities of the naphthalene sulfonamide scaffold.

Development of Hybrid Molecules Incorporating the Naphthalene Sulfonamide Scaffold

Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, is a promising approach for developing novel therapeutics with potentially improved efficacy or dual modes of action. The naphthalene sulfonamide scaffold is an attractive component for creating such hybrid molecules due to its established biological activities and synthetic tractability. nih.gov

Researchers are exploring the conjugation of naphthalene sulfonamides with other biologically active moieties, including natural products and heterocyclic systems. nih.govmdpi.com For example, a review of recent advances highlights the design of two-component sulfonamide hybrids containing scaffolds like indole, quinoline, pyrazole, and thiazole, which have shown a range of activities, including antitumor effects. nih.gov

One area of exploration involves creating hybrids that target multiple aspects of a disease pathway. For instance, a naphthalene-fluoroquinolone hybrid was designed and evaluated for antibacterial activity, combining the properties of both parent scaffolds. tandfonline.com Similarly, the development of anticancer agents has seen the creation of hybrids incorporating the naphthoquinone structure, which is known to be involved in redox processes that affect cancer cells. mdpi.com These hybrids might couple the tubulin-inhibiting properties of a naphthalene sulfonamide with a moiety that induces oxidative stress, leading to synergistic cytotoxicity against cancer cells.

Future work in this area will focus on:

Rational Design: Utilizing linkers that are stable in vivo but may allow for cleavage at the target site.

Synergistic Targeting: Combining the naphthalene sulfonamide scaffold with moieties that inhibit complementary pathways, such as angiogenesis or cell signaling.

Natural Product Hybrids: Leveraging the structural diversity and potent bioactivity of natural products by linking them to the naphthalene sulfonamide core. mdpi.com

This strategy holds the potential to generate innovative drug candidates with enhanced therapeutic profiles and the ability to overcome drug resistance.

Emerging Applications in Chemical Biology and Material Sciences

Beyond direct therapeutic applications, the unique chemical properties of the naphthalene sulfonamide scaffold are being explored in the fields of chemical biology and material sciences.

In chemical biology, derivatives of sulfonamides are being developed as tools to study biological processes. For example, the development of electrophilic warheads for targeted covalent inhibitors is a major area of research. acs.org Recently, N-acyl-N-alkyl sulfonamides have been developed as electrophiles for the site-selective labeling of proteins in living systems. acs.org This "covalent ligand directed release" chemistry allows for payloads like fluorescent dyes to be released upon binding to a specific protein, enabling the study of protein function and localization. acs.org The naphthalene group, with its fluorescent properties, is particularly well-suited for such applications, as seen in dansyl sulfonamides (related dimethylaminonaphthalene sulfonamides), which have long been used as fluorescent probes.

While less common, potential applications in material sciences could leverage the rigid, aromatic structure of the naphthalene group. The incorporation of naphthalene sulfonamide moieties into polymers could impart specific properties, such as thermal stability or altered electronic characteristics. The self-assembly properties driven by intermolecular interactions, such as the hydrogen bonding observed in the crystal structure of N-Benzyl-5-(dimethyl-amino)-naphthalene-1-sulfonamide, could be exploited to create ordered materials. nih.gov Further research may explore their use in the development of novel sensors, organic electronics, or functional materials where the sulfonamide group can act as a coordinating ligand or a reactive handle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.